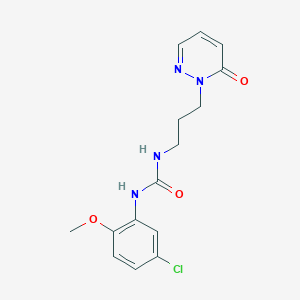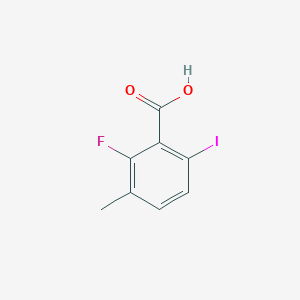![molecular formula C15H6F5NO3 B2889017 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione CAS No. 57981-01-8](/img/structure/B2889017.png)
2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione
Overview
Description
“2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have proven to be important intermediates for the synthesis of new drugs with different applications .
Synthesis Analysis
Isoindoline-1,3-dione derivatives have been synthesized using various methods . One common approach involves the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . Another method involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have shown diverse chemical reactivity . They have been used in various chemical reactions, leading to the formation of a variety of substituted isoindoline-1,3-diones .Scientific Research Applications
Crystal Structure and Pharmacological Activity
- The structural and pharmacological analysis of various isoindoline-1,3-dione derivatives has been a significant focus, particularly for their potential as Acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer’s disease. For instance, specific derivatives have shown promising competitive inhibition on AChE with low acute toxicity, highlighting their potential therapeutic benefits (Erik Andrade-Jorge et al., 2018) .
Synthesis and Material Applications
- Novel methods for synthesizing perfluorinated isoquinoline-1,3-diones via visible-light-induced carboperfluoroalkylation have been developed. These methods enable the rapid incorporation of a wide variety of perfluorinated groups into the molecular structure, demonstrating the compound's versatility in material science and organic synthesis (Shi Tang et al., 2015) .
Optoelectronic Properties
- The synthesis and study of acridin-isoindoline-1,3-dione derivatives have been explored for their optoelectronic importance. These compounds exhibit high thermal stability and are promising as fluorescent materials, showcasing their potential in the development of new optoelectronic devices (Smita G. Mane et al., 2019) .
Molecular Interactions and Crystal Engineering
- Detailed crystallographic studies have been conducted on isoindoline-1,3-dione derivatives to understand their molecular structure and interactions. Such research lays the groundwork for the design of more complex molecular assemblies and could inform the development of novel materials (G. Duru et al., 2018) .
Green Chemistry Applications
- An innovative approach using Water Extract of Onion Peel Ash (WEOPA) has been utilized for the synthesis of isoindoline-1,3-dione derivatives. This method exemplifies the application of green chemistry principles in synthesizing important organic compounds, reducing the environmental impact of chemical processes (M. Journal et al., 2019) .
Safety And Hazards
properties
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F5NO3/c16-9-8(10(17)12(19)13(20)11(9)18)5-24-21-14(22)6-3-1-2-4-7(6)15(21)23/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQCVKRZNWHXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)
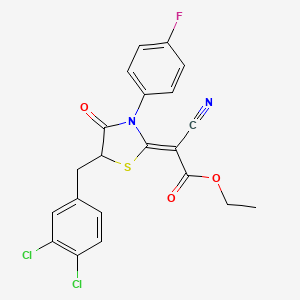
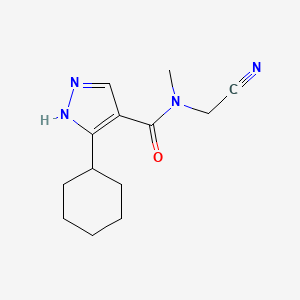
![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2888943.png)
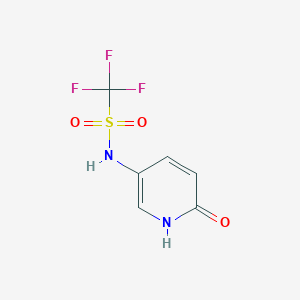
![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)
![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)
![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)
